molecular formula C16H18ClN3O3S2 B2826857 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclopentylacetamide CAS No. 921925-52-2

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclopentylacetamide

Cat. No.: B2826857
CAS No.: 921925-52-2
M. Wt: 399.91
InChI Key: LYZBVVQOVZONHC-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclopentylacetamide is a synthetic organic compound with a molecular formula of C16H18ClN3O3S2 and a molecular weight of 399.9 g/mol . Its structure integrates key pharmacophores, including a thiazole ring, a chlorophenyl sulfonamide group, and an N-cyclopentylacetamide moiety, which are commonly investigated for their potential biological activities. Compounds featuring the thiazole nucleus are of significant interest in medicinal chemistry research due to their reported antimicrobial and antiproliferative properties . Specifically, molecules with thiazole and amide linkages have been explored as templates for antitumor activity . Furthermore, contemporary research on thioacetamide-containing analogs highlights their potential as novel antibacterial agents, particularly against Gram-negative bacteria, by acting as prodrugs activated by bacterial enzymes like cysteine synthase A (CysK) . The structural features of this compound make it a valuable candidate for researchers investigating new modes of action to overcome multi-drug resistant pathogens and for probing cancer biology . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S2/c17-11-5-7-14(8-6-11)25(22,23)20-16-19-13(10-24-16)9-15(21)18-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBVVQOVZONHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclopentylacetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18ClN3O2S
  • Molecular Weight : 341.84 g/mol

This compound features a thiazole ring, a sulfonamide group, and a cyclopentylacetamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, chloroacetamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the 4-chlorophenyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Chloroacetamide AStaphylococcus aureus8 µg/mL
Chloroacetamide BE. coli16 µg/mL
This compoundTBD (To Be Determined)TBD

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been extensively studied. Compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. For example, studies on sulfonamide derivatives indicated that electron-withdrawing groups like chlorine enhance cytotoxic effects on cancer cells .

Case Study: Anticancer Efficacy

In a recent study, sulfonamide derivatives were evaluated for their cytotoxic effects on human cancer cell lines including HeLa (cervical carcinoma) and A549 (lung adenocarcinoma). The results demonstrated that compounds with halogenated phenyl groups exhibited improved anticancer activity compared to their non-halogenated counterparts.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound AHeLa15
Compound BA54920
This compoundTBD

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzymes critical for tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of new compounds. The presence of specific substituents on the phenyl ring plays a significant role in determining the potency and selectivity of these compounds against target pathogens or cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Functional Groups Highlighted References
Target Compound Thiazole 2-(4-Chlorophenylsulfonamido), 4-(N-cyclopentylacetamide) Sulfonamido, acetamide, thiazole -
Compounds [7–9] () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Triazole, sulfonyl, fluorophenyl
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () Thiazole 2-Morpholinoacetamide, 4-(2-chlorophenyl) Morpholino, thiazole, chlorophenyl
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Benzene 4-Chloro-2-nitrophenyl, methylsulfonyl Nitro, sulfonyl, acetamide

Key Observations :

  • Core Heterocycle: The target compound’s thiazole core differs from the triazole in ’s compounds .
  • Sulfonamido vs. Sulfonyl : The target’s sulfonamido group (N–SO₂–) enables hydrogen bonding, whereas sulfonyl groups (SO₂) in and lack this capability, impacting solubility and target affinity .
  • Acetamide Substituents: The cyclopentyl group in the target compound increases steric bulk compared to the morpholino group in ’s analogue, which may enhance membrane permeability but reduce solubility .

Key Insights :

  • IR Spectroscopy : The absence of C=O peaks in ’s triazoles contrasts with the target compound’s acetamide C=O stretch (~1680 cm⁻¹). The target’s sulfonamido N–H stretch (~3300 cm⁻¹) aligns with ’s triazole-thiones .
  • Synthetic Routes : and emphasize cyclization and acetylation steps , which are likely applicable to the target’s synthesis. The cyclopentyl group may require specialized coupling agents (e.g., carbodiimides) for acetamide formation.
Electronic and Pharmacological Implications
  • Bioavailability : The cyclopentyl group’s lipophilicity may improve blood-brain barrier penetration relative to ’s polar nitro and sulfonyl groups .
  • Stability : The thiazole core is less prone to tautomerization than ’s triazole-thiones, which exist in equilibrium with thiol tautomers .

Q & A

Q. Q1. What are the key synthetic strategies and optimization parameters for preparing 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclopentylacetamide?

Answer: The synthesis involves multi-step reactions:

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 80°C).

Sulfonamide Introduction : Reaction of the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane using triethylamine as a base to neutralize HCl byproducts .

Acylation : Coupling the sulfonamide-thiazole intermediate with cyclopentylamine via EDC/HOBt-mediated amide bond formation in DMF at 0–25°C .
Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency for acylation.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Q2. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming its purity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., thiazole protons at δ 7.2–7.5 ppm, cyclopentyl CH2_2 at δ 1.5–2.0 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between the thiazole and chlorophenyl groups, critical for assessing conformational stability .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates the molecular formula (e.g., [M+H]+^+ at m/z 454.08) .
  • HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the compound’s biological activity, particularly its enzyme inhibition potential?

Answer:

  • Sulfonamide Interactions : The 4-chlorophenylsulfonamide group forms hydrogen bonds with catalytic residues (e.g., Tyr, Lys) in enzyme active sites, disrupting substrate binding .
  • Thiazole Hydrophobicity : The thiazole ring enhances lipophilicity, promoting penetration into hydrophobic enzyme pockets (e.g., COX-2 or bacterial dihydrofolate reductase) .
  • Cyclopentyl Group : The N-cyclopentyl moiety stabilizes binding via van der Waals interactions with nonpolar enzyme regions .
    Experimental Validation :
  • Enzyme Assays : IC50_{50} values determined via spectrophotometric monitoring of substrate conversion (e.g., NADH oxidation at 340 nm) .
  • Molecular Docking : Simulations (AutoDock Vina) predict binding poses with RMSD <2.0 Å compared to crystallographic data .

Q. Q4. How can researchers resolve contradictions in reported bioactivity data across studies?

Answer: Common contradictions arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative).
  • Solubility Issues : DMSO concentrations >1% may artifactually inhibit cellular growth .
    Methodological Solutions :

Dose-Response Curves : Validate activity across a broad concentration range (0.1–100 µM).

Structural Analogs : Compare activity of derivatives (e.g., replacing cyclopentyl with phenyl groups) to isolate pharmacophores .

Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., % inhibition at 10 µM) .

Q. Q5. What computational and experimental approaches are recommended for studying structure-activity relationships (SAR)?

Answer:

  • SAR Workflow :
    • Analog Synthesis : Modify substituents (e.g., sulfonamide halogens, thiazole substituents).
    • In Vitro Testing : Measure IC50_{50} against target enzymes (e.g., COX-2, DHFR).
    • QSAR Modeling : Use ML algorithms (Random Forest, SVM) to correlate structural descriptors (logP, polar surface area) with activity .
  • Key Findings :
    • Electron-withdrawing groups (e.g., Cl on phenyl) enhance enzyme affinity by 2–3-fold .
    • Bulky N-substituents (e.g., cyclopentyl vs. methyl) improve selectivity for bacterial over mammalian enzymes .

Q. Q6. How can researchers integrate crystallographic data with biochemical assays to refine the compound’s mechanism?

Answer:

  • X-ray Co-crystallization : Resolve ligand-enzyme complexes (e.g., with COX-2) to identify critical binding interactions .
  • Mutagenesis Studies : Replace key residues (e.g., Tyr355Ala in COX-2) to test hydrogen bonding contributions .
  • Kinetic Analysis : Measure KmK_m and VmaxV_{max} shifts to distinguish competitive vs. noncompetitive inhibition .

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